molecular formula C6H4F2N2O4S B13596820 2,6-Difluoro-4-nitrobenzenesulfonamide

2,6-Difluoro-4-nitrobenzenesulfonamide

Cat. No.: B13596820
M. Wt: 238.17 g/mol
InChI Key: SVBSITHCOLFPFJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a nitro group at the 4 position, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-nitrobenzenesulfonamide typically involves the nitration of 2,6-difluorobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although these reactions are less frequently performed.

Major Products Formed

    Reduction: The major product is 2,6-difluoro-4-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2,6-Difluoro-4-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of sulfonamide-based inhibitors.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-nitrobenzenesulfonamide
  • 4-Fluoro-3-nitrobenzenesulfonamide
  • 2,6-Difluoro-4-methylbenzenesulfonamide

Uniqueness

2,6-Difluoro-4-nitrobenzenesulfonamide is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C6H4F2N2O4S

Molecular Weight

238.17 g/mol

IUPAC Name

2,6-difluoro-4-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4F2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14)

InChI Key

SVBSITHCOLFPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)[N+](=O)[O-]

Origin of Product

United States

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